
Ethyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, commonly known as Nitrophenyl Pyridine Ester (NPE), is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPE is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis Methods
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate is used as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine. The resulting adducts are ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating complete regioselectivity and excellent yields. This process highlights the versatility of such compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).
Synthesis via Reduction of N-2-nitroarylamidines : Ethyl 1-alkyl-1,4-dihydropyridine-3-carboxylates and carbonitriles react with 2-nitrophenyl azide, resulting in tertiary amidines. These are converted to ethyl 1-alkyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates through catalytic hydrogenation (Angelini, Erba, & Pocar, 1996).
Chemical Structure Analysis
- Optical Activity Analysis : The synthesis and crystal structure analysis of optically active derivatives have been performed. For instance, (S)-2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate shows calcium antagonism activity, determined through X-ray diffraction (Sakoda, Matsumoto, & Seto, 1992).
Biological Applications
- Antimicrobial Activity : Certain derivatives, like 3-methyl-5-isopropyl 6-methyl-4-nitrophenyl-1,4-dihydropyridine-3,5-dicarboxylate, demonstrate significant antimicrobial activity. They are more effective against prokaryotes (bacteria) compared to eukaryotes (fungi), with certain compounds showing high potency against specific bacterial strains (Olejníková et al., 2014).
Kinetics and Mechanism Studies
- Pyridinolysis of Alkyl Aryl Thionocarbonates : Studies on the kinetics and mechanism of pyridinolysis reactions involving ethyl 4-nitrophenyl thionocarbonates provide insights into the reaction pathways and rate-determining steps, contributing to a deeper understanding of the chemical behavior of similar compounds (Castro et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-22-15(19)14-9(2)16-13(18)8-12(14)10-4-6-11(7-5-10)17(20)21/h4-7,12H,3,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCASZXKWEGJYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3006475.png)

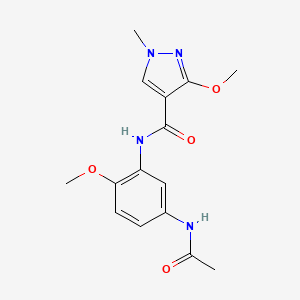
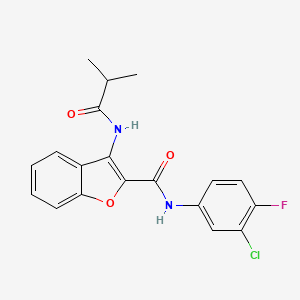
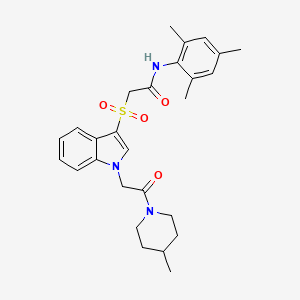
![4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3006482.png)
![N-(tert-butyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3006483.png)
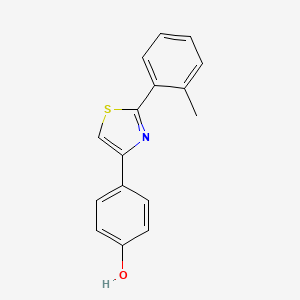
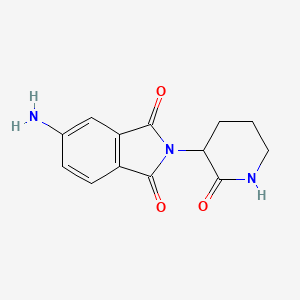
![N-[(6-Ethoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3006488.png)

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)

![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)
